A Technical Guide to the Physicochemical and Spectroscopic Characterization of Ethyl 6-phenylpicolinate
A Technical Guide to the Physicochemical and Spectroscopic Characterization of Ethyl 6-phenylpicolinate
Abstract
Ethyl 6-phenylpicolinate (CAS No. 107771-78-8) is a substituted pyridine derivative featuring a phenyl group at the 6-position and an ethyl ester at the 2-position (picolinate). This bifunctional aromatic scaffold is a valuable building block in medicinal chemistry and materials science, often utilized in the synthesis of complex ligands for catalysis and as an intermediate for pharmaceutical agents. An unambiguous understanding of its structural and electronic properties is paramount for its effective application. This technical guide provides a comprehensive, in-depth analysis of the characterization data for Ethyl 6-phenylpicolinate. We consolidate its core physicochemical properties and delve into a detailed interpretation of its spectroscopic signatures, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as an authoritative resource for researchers, chemists, and drug development professionals, providing both the foundational data and the scientific rationale behind its structural elucidation.
Core Physicochemical Properties
The fundamental identity of a chemical compound begins with its molecular formula and weight. These properties are essential for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data. The key identifiers for Ethyl 6-phenylpicolinate are summarized below.
| Property | Value | Source |
| IUPAC Name | Ethyl 6-phenylpyridine-2-carboxylate | N/A |
| CAS Number | 107771-78-8 | |
| Molecular Formula | C₁₄H₁₃NO₂ | |
| Molecular Weight | 227.26 g/mol | |
| Canonical SMILES | CCOC(=O)C1=NC(=CC=C1)C2=CC=CC=C2 | N/A |
Spectroscopic and Structural Elucidation
The definitive structure of Ethyl 6-phenylpicolinate is established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer unambiguous confirmation of the molecule's connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration values, the precise arrangement of atoms can be determined.
In the ¹H NMR spectrum of Ethyl 6-phenylpicolinate, we expect to observe distinct signals corresponding to the ethyl ester protons and the eight aromatic protons of the phenyl and picolinate rings. The electron-withdrawing nature of the ester and the nitrogen atom in the pyridine ring significantly influences the chemical shifts of adjacent protons, pushing them downfield.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 8.1 - 7.9 | Multiplet | 3H | Pyridine-H, Phenyl-H (ortho) | Protons adjacent to the nitrogen and the biaryl linkage are highly deshielded. |
| ~ 7.85 | Triplet (t) | 1H | Pyridine-H | The proton at the 4-position of the pyridine ring, coupled to its two neighbors. |
| ~ 7.55 - 7.40 | Multiplet | 3H | Phenyl-H (meta, para) | Protons on the phenyl ring in less deshielded environments. |
| ~ 4.45 | Quartet (q) | 2H | O-CH₂ -CH₃ | Methylene protons adjacent to the ester oxygen, split by the methyl group. |
| ~ 1.42 | Triplet (t) | 3H | O-CH₂-CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene group. |
The ¹³C NMR spectrum reveals all unique carbon environments within the molecule. Due to the molecule's asymmetry, all 14 carbons are expected to be chemically distinct, though some phenyl carbon signals may overlap. The chemical shifts are highly diagnostic of the carbon type (alkane, aromatic, carbonyl).
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
|---|---|---|---|
| ~ 165.2 | sp² | C =O | Ester carbonyl carbons are characteristically found in this downfield region[1]. |
| ~ 158.5 | sp² | Pyridine C -6 | Carbon bearing the phenyl group is significantly deshielded. |
| ~ 149.3 | sp² | Pyridine C -2 | Carbon attached to the ester group and nitrogen. |
| ~ 138.2 | sp² | Phenyl C -1 (ipso) | Quaternary carbon at the point of attachment to the pyridine ring. |
| ~ 137.5 | sp² | Pyridine C -4 | Aromatic CH carbon in the pyridine ring. |
| ~ 129.8 | sp² | Phenyl C -4 (para) | Aromatic CH carbon. |
| ~ 129.2 | sp² | Phenyl C -2/6 (ortho) | Aromatic CH carbons. |
| ~ 128.8 | sp² | Phenyl C -3/5 (meta) | Aromatic CH carbons. |
| ~ 125.1 | sp² | Pyridine C -5 | Aromatic CH carbon. |
| ~ 124.4 | sp² | Pyridine C -3 | Aromatic CH carbon. |
| ~ 61.7 | sp³ | O-CH₂ -CH₃ | Methylene carbon attached to the electronegative oxygen atom[2]. |
| ~ 14.3 | sp³ | O-CH₂-CH₃ | Terminal methyl carbon of the ethyl group[2]. |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. For Ethyl 6-phenylpicolinate, the key signatures are the ester carbonyl and the aromatic rings.
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
|---|---|---|---|
| 3100 - 3010 | C-H Stretch | Aromatic C-H | Stretching of sp² C-H bonds characteristically occurs above 3000 cm⁻¹[3]. |
| 2985 - 2850 | C-H Stretch | Aliphatic C-H | Asymmetric and symmetric stretching of sp³ C-H bonds in the ethyl group. |
| 1730 - 1715 | C=O Stretch | Conjugated Ester | A strong, sharp absorption. Conjugation with the pyridine ring lowers the frequency from a typical aliphatic ester (1750-1735 cm⁻¹)[4]. |
| 1600 - 1450 | C=C / C=N Stretch | Aromatic Rings | Multiple sharp bands of variable intensity corresponding to in-ring stretching vibrations of the phenyl and pyridine rings. |
| 1300 - 1100 | C-O Stretch | Ester | Two distinct bands are expected for the C-O single bond stretches (O=C-O and O -CH₂)[4]. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern.
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Molecular Ion (M⁺): The electron impact (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 227 , confirming the molecular formula C₁₄H₁₃NO₂.
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Key Fragmentation Pathways:
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Loss of an ethoxy radical (•OC₂H₅): A significant fragment at m/z = 182 [M - 45]⁺, corresponding to the stable 6-phenylpicolinoyl cation.
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Loss of an ethyl radical (•C₂H₅): A fragment at m/z = 198 [M - 29]⁺.
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Phenyl cation: A common fragment at m/z = 77 corresponding to the C₆H₅⁺ ion.
-
Synthesis and Purification Protocol
A robust and common method for preparing Ethyl 6-phenylpicolinate is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction efficiently forms the carbon-carbon bond between the pyridine and phenyl rings.
Step-by-Step Protocol: Suzuki Cross-Coupling
-
Reactant Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Ethyl 6-bromopicolinate (1.0 eq.), Phenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.).
-
Solvent and Base Addition: Add a degassed solvent mixture, typically Toluene/Ethanol/Water, and a base such as sodium carbonate (Na₂CO₃, 2.0 eq.).
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
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Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. Purify the crude residue via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
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Final Characterization: Confirm the purity and identity of the final product using the spectroscopic methods detailed in Section 2.
Integrated Structural Confirmation
The conclusive identification of Ethyl 6-phenylpicolinate relies on the logical integration of all analytical data. No single technique is sufficient, but together they provide an irrefutable structural proof. The diagram below illustrates this self-validating system.
The process begins with Mass Spectrometry confirming the molecular formula. IR Spectroscopy then validates the presence of the required functional groups (ester, aromatic rings). Finally, ¹H and ¹³C NMR spectroscopy provide the definitive map of atomic connectivity, distinguishing this compound from its isomers and confirming the 6-phenylpicolinate substitution pattern.
Conclusion
The characterization of Ethyl 6-phenylpicolinate is unequivocally achieved through a synergistic application of modern analytical techniques. Its molecular weight is confirmed to be 227.26 g/mol by mass spectrometry. Infrared spectroscopy verifies the core functional groups, most notably the conjugated ester C=O stretch around 1725 cm⁻¹. The final, unambiguous structural proof is provided by ¹H and ¹³C NMR, which maps the complete carbon-hydrogen framework, confirming the connectivity of the ethyl ester, the phenyl substituent, and the picolinate core. The data and protocols presented herein constitute a reliable and comprehensive guide for the identification and quality control of this important chemical intermediate.
References
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University of California, Davis. (2024). IR Spectroscopy Tutorial: Esters. LibreTexts. [Link]
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Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide. [Link]
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OpenStax. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]
